(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride, also known as NMIC, is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. NMIC is a derivative of indole, which is a heterocyclic aromatic organic compound that is commonly found in many plant-based foods.
Mechanism of Action
The mechanism of action of (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has several advantages for use in lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, this compound can be expensive, which may limit its use in some research applications.
Future Directions
Future research on (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride could focus on identifying new compounds derived from this compound with potential therapeutic applications. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research could be conducted to optimize the synthesis of this compound and its derivatives to make it more accessible for use in lab experiments.
Synthesis Methods
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-methoxyaniline with ethyl glyoxylate to form a Schiff base, which is then reduced to form an intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.
Scientific Research Applications
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has been used in various scientific research applications, including the study of cancer and the development of new drugs. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. In drug development, this compound has been used as a starting material for the synthesis of new compounds with potential therapeutic applications.
properties
IUPAC Name |
(3Z)-N-hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7-9(8)6(5-12-7)10(11)13-14/h2-5,12,14H,1H3/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLCESUSAVRDE-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.